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molecular formula C6H5F2NO B1456379 (3,5-Difluoropyridin-4-yl)methanol CAS No. 924649-16-1

(3,5-Difluoropyridin-4-yl)methanol

Cat. No. B1456379
M. Wt: 145.11 g/mol
InChI Key: JMCNMYQVKLDHLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09040708B2

Procedure details

NaBH4 (0.0788 g, 2.08 mmol) was dissolved in 3.2 mL MeOH(H2-formation). At 0° C. a solution of 3,5-difluoropyridine-4-carbaldehyde (0.200 g, 1.40 mmol) in 0.8 mL MeOH was added dropwise (H2-formation). The reaction mixture was stirred 5 h at rt. Water was added dropwise and the mixture was extracted 3 times with EtOAc. The combined organic phases were washed with brine. The organic phase was dried with Na2SO4, filtrated and the filtrate evaporated. The desired product was obtained as a white solid (203 mg),
Name
Quantity
0.0788 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0.8 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[F:3][C:4]1[CH:5]=[N:6][CH:7]=[C:8]([F:12])[C:9]=1[CH:10]=[O:11].O>CO>[F:3][C:4]1[CH:5]=[N:6][CH:7]=[C:8]([F:12])[C:9]=1[CH2:10][OH:11] |f:0.1|

Inputs

Step One
Name
Quantity
0.0788 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
3.2 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
FC=1C=NC=C(C1C=O)F
Name
Quantity
0.8 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 5 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted 3 times with EtOAc
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC=1C=NC=C(C1CO)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 203 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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